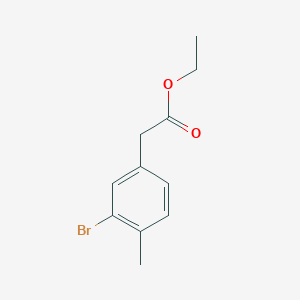

1-(5-Isopropoxypyridin-2-yl)ethanone

Overview

Description

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, such as "1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone," are synthesized using click chemistry approaches. These compounds are thoroughly characterized using spectroscopic methods (IR, NMR, MS) and crystallography to confirm their structure. Such detailed characterization is essential for understanding the compound's properties and potential applications (Govindhan et al., 2017).

Antimicrobial and Antibacterial Activities

Research on similar compounds demonstrates significant antimicrobial and antibacterial activities. For example, "1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone" shows promising antimicrobial activity against various bacterial strains. Such studies are crucial for developing new antibiotics and understanding the structure-activity relationship of these compounds (Salimon et al., 2011).

Pharmacological Applications

The pharmacological characterization of novel compounds reveals potential therapeutic applications. For instance, novel isoxazolopyridone derivatives have been evaluated as metabotropic glutamate receptor (mGluR) 7 antagonists, suggesting their use in elucidating the roles of mGluR7 on central nervous system functions. This demonstrates the potential of such compounds in drug development and as tools for pharmacological research (Suzuki et al., 2007).

Immunomodulatory Effects

Compounds derived from natural sources or their synthetic derivatives, such as "1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone" from Petasites hybridus, have been shown to exhibit immunomodulatory effects. These findings highlight the potential of chemical compounds in developing new immunomodulatory agents, which can be crucial for treating autoimmune diseases and modulating the immune response (Khaleghi et al., 2014).

Safety and Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

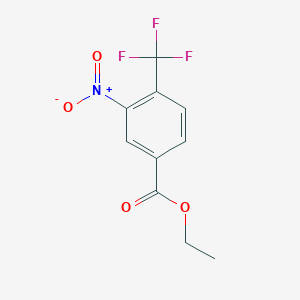

IUPAC Name |

1-(5-propan-2-yloxypyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBDMQLHKNVZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)

![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)